N-(4-Iodo-2-nitrophenyl)acetamide
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Overview
Description
N-(4-Iodo-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7IN2O3 It is a derivative of acetamide, where the acetamide group is substituted with a 4-iodo-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodo-2-nitrophenyl)acetamide typically involves the nitration of 4-iodoaniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the ortho position relative to the amino group. The resulting 4-iodo-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration and acetylation steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodo-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the nature of the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium azide would yield N-(4-Azido-2-nitrophenyl)acetamide.
Reduction: Reduction of the nitro group yields N-(4-Iodo-2-aminophenyl)acetamide.
Oxidation: Oxidation products vary but could include compounds with additional oxygen-containing functional groups.
Scientific Research Applications
N-(4-Iodo-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Iodo-2-nitrophenyl)acetamide depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the iodine substituent, making it less reactive in halogen bonding.
N-(4-Methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of an iodine atom, altering its electronic properties and reactivity.
N-(4-Hydroxy-2-nitrophenyl)acetamide: Has a hydroxyl group, which can form hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
N-(4-Iodo-2-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and binding properties. The iodine atom allows for specific interactions through halogen bonding, while the nitro group can participate in redox reactions, making this compound versatile for various applications in research and industry.
Properties
CAS No. |
89942-26-7 |
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Molecular Formula |
C8H7IN2O3 |
Molecular Weight |
306.06 g/mol |
IUPAC Name |
N-(4-iodo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
InChI Key |
PLRRDWQISKEZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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